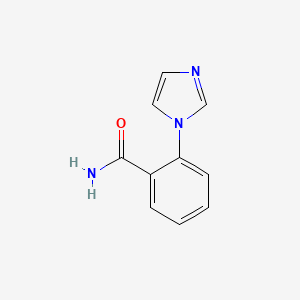

2-(1H-imidazol-1-yl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, including those with a 2-(1H-imidazol-1-yl) moiety, has been explored in various studies. For instance, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives were synthesized and characterized, with variations in the substituents leading to different compounds . Another study reported the synthesis of N-substituted imidazolylbenzamides, which showed significant cardiac electrophysiological activity, indicating the potential of the 1H-imidazol-1-yl group in medicinal chemistry . Additionally, novel (1H-benzo[d]imidazole-2-yl)-6-(diethylamino)-3H-one-xanthene, phenoxazine, and oxazine derivatives were synthesized from a benzimidazole intermediate, demonstrating the versatility of the benzimidazole core in synthesizing diverse compounds with potential applications .

Molecular Structure Analysis

The molecular structures of benzamide derivatives, including those with a 2-(1H-imidazol-1-yl) moiety, have been elucidated using various techniques. Single-crystal X-ray diffraction was employed to determine the molecular structures of representative nickel complexes derived from benzamide derivatives . Similarly, the solid-state structure of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole was determined by single-crystal X-ray diffraction, providing insights into the molecular conformation and interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives has been investigated in the context of their applications. Nickel complexes derived from benzamide derivatives exhibited catalytic activity in ethylene oligomerization, with the reaction conditions and the nature of ligands affecting the catalytic performance . The synthesis of N-substituted imidazolylbenzamides led to compounds with class III electrophysiological activity, suggesting that the imidazolyl moiety can influence the biological activity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives have been characterized using various spectroscopic techniques. For example, IR, NMR, and UV-vis spectroscopy were used to characterize 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, and the results were supported by quantum chemical calculations . The photophysical properties of novel benzimidazole derivatives were studied, revealing that they absorb and emit in the UV-visible region with good fluorescence quantum yield and are thermally stable up to 300°C .

Wissenschaftliche Forschungsanwendungen

1. Preparation of 1,2-substituted benzimidazoles

- Summary of Application : Benzimidazole derivatives are potential candidates for a diverse set of biological activities including antiviral, antifungal, antibacterial, anti-HIV, antiulcer, and antihypertensive . One subset of such compounds are 1,2-substituted benzimidazole derivatives .

- Methods of Application : 1,2-Substituted benzimidazoles were prepared by simply stirring a mixture of copper catalysts, N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes .

- Results or Outcomes : The preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three-component coupling reaction was successful .

2. PqsR Inhibitors for Pseudomonas aeruginosa Infections

- Summary of Application : Benzimidazole based PqsR inhibitors are used as adjuvant therapy for Pseudomonas aeruginosa infections .

- Methods of Application : The process involves the design, synthesis, and evaluation of new 1H-Benzo[d]imidazole based PqsR inhibitors .

- Results or Outcomes : The compound 2-(4- (3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) was discovered as a potent PqsR antagonist .

3. Synthesis of Substituted Imidazoles

- Summary of Application : The regiocontrolled synthesis of substituted imidazoles has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application : The review highlights the bonds constructed during the formation of the imidazole .

- Results or Outcomes : The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

4. Therapeutic Potential of Imidazole Derivatives

- Summary of Application : Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The process involves the design, synthesis, and evaluation of new imidazole derivatives .

- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

5. Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Summary of Application : The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been achieved .

- Methods of Application : The synthesis was carried out in the presence of N, N -dimethylformamide/sulfur .

- Results or Outcomes : (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was successfully obtained .

6. Biological Potential of Indole Derivatives

- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The process involves the design, synthesis, and evaluation of new indole derivatives .

- Results or Outcomes : Indole derivatives have shown promising results in various biological activities .

Eigenschaften

IUPAC Name |

2-imidazol-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-4-9(8)13-6-5-12-7-13/h1-7H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCERCEHXDJYDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363375 | |

| Record name | 2-(1H-Imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)benzamide | |

CAS RN |

25373-52-8 | |

| Record name | 2-(1H-Imidazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

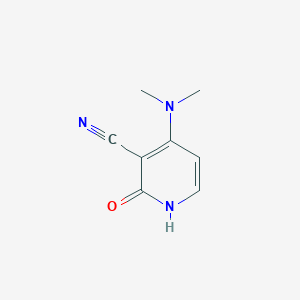

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300615.png)

![4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1300634.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)